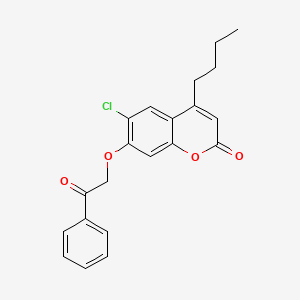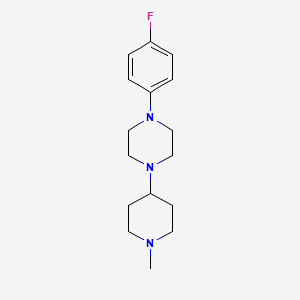
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first synthesized in 1969 and has since become a widely used medication due to its broad-spectrum antifungal properties.
Mecanismo De Acción
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to have minimal toxicity and is well-tolerated by patients. However, it can cause some side effects, such as skin irritation and itching. It is also known to interact with other medications, so caution should be exercised when prescribing it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a widely used antifungal medication and has been extensively studied for its antifungal properties. It is readily available and relatively inexpensive, making it a popular choice for lab experiments. However, its broad-spectrum activity can also be a limitation, as it may not be specific enough for certain types of experiments.
Direcciones Futuras
There are several areas of research that could benefit from further study of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. These include:
1. Investigating its potential use in treating other conditions, such as cancer and Alzheimer's disease.
2. Developing more specific antifungal medications based on the mechanism of action of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
3. Studying the effects of 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one on different types of fungi to better understand its broad-spectrum activity.
4. Investigating the potential for 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one to be used in combination with other medications to enhance its antifungal activity.
Conclusion:
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic antifungal medication that has become widely used due to its broad-spectrum antifungal properties. It is synthesized through a multistep process and works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It has been extensively studied for its antifungal properties and has minimal toxicity. While it has some limitations, 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has many potential future directions for research, including investigating its potential use in treating other conditions and developing more specific antifungal medications.
Métodos De Síntesis
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is synthesized through a multistep process involving the condensation of 2-chlorobenzoic acid with 2-aminobenzophenone, followed by a Friedel-Crafts acylation reaction with butyric anhydride. The resulting product is then reacted with chloroacetyl chloride to form the chlorinated intermediate, which is then reacted with 2-hydroxyphenethylamine to produce 4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
4-butyl-6-chloro-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections, including those caused by Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential use in treating other conditions, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-2-3-7-15-10-21(24)26-19-12-20(17(22)11-16(15)19)25-13-18(23)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMNSPUHKLAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5035694.png)
![N-{2-[(3-chloro-4-isobutoxybenzyl)thio]ethyl}guanidine sulfate](/img/structure/B5035699.png)

![1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
![6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)